Galili pentasaccharide

Description

Properties

IUPAC Name |

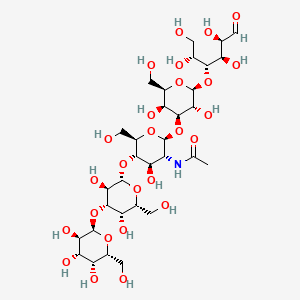

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55NO26/c1-8(40)33-15-20(47)26(57-32-24(51)28(19(46)13(6-38)54-32)59-30-22(49)21(48)17(44)11(4-36)52-30)14(7-39)55-29(15)58-27-18(45)12(5-37)53-31(23(27)50)56-25(10(42)3-35)16(43)9(41)2-34/h2,9-32,35-39,41-51H,3-7H2,1H3,(H,33,40)/t9-,10+,11+,12+,13+,14+,15+,16+,17-,18-,19-,20+,21-,22+,23+,24+,25+,26+,27-,28-,29-,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQRTAMYWQHCTJ-UJNJMCBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55NO26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis via Sequential Glycosylation

The stepwise assembly of the Galili pentasaccharide involves sequential glycosylation reactions to construct its α- and β-linked monosaccharide units. A prominent approach utilizes trichloroacetimidate donors for stereoselective glycosylation, as demonstrated in the synthesis of related Forssman antigen pentasaccharides . In this method, the GalNAcα(1,3)GalNAcβ(1,3)Galα(1,4)Galβ(1,4)Glc sequence is built through a one-pot glycosylation strategy. The critical α-linkage at the non-reducing end is achieved using TfO, TTBP, and PhSO as activators, enabling high α-selectivity (yields: 68–75%) .

For the this compound, analogous strategies have been adapted. The synthesis begins with the preparation of a Galα3Galβ4GlcNAc trisaccharide core. This involves:

-

β-Galactosylation of a GlcNAc acceptor using a galactosyl trichloroacetimidate donor under BF·OEt catalysis (yield: 82%) .

-

α-Galactosylation of the resulting disaccharide with a galactosyl imidate donor activated by TMSOTf, achieving >90% α-selectivity .

-

Subsequent elongation with a lactosyl moiety (Galβ4Glc) via a thioglycoside donor, employing NIS/TfOH as the promoter .

Convergent Synthesis Using Preassembled Blocks

Convergent strategies reduce step counts by coupling pre-synthesized di- and trisaccharide modules. For instance, the Forssman-Galili hybrid heptaosylceramide synthesis inspired methods where a Galili trisaccharide (Galα3Galβ4GlcNAc) is conjugated to a lactosyl acceptor (Galβ4Glcβ1Cer). Key steps include:

-

Activation of the trisaccharide as a trichloroacetimidate donor at the GlcNAc residue.

-

Glycosylation with a lactose-derived acceptor using TMSOTf in anhydrous CHCl, yielding the pentasaccharide in 65% yield .

-

Final deprotection via hydrogenolysis (H, Pd/C) to remove benzyl groups, followed by acetylation to stabilize the product .

This approach minimizes side reactions and improves overall efficiency, particularly for large-scale synthesis.

Polymer-Assisted Deprotection and Purification

Modern synthesis integrates polymer-assisted workflows to streamline deprotection and purification. In the Forssman antigen synthesis , Troc (2,2,2-trichloroethoxycarbonyl) and benzyl protecting groups are employed. Post-glycosylation, Troc groups are selectively removed using Zn dust in acetic acid , while benzyl groups are cleaved via hydrogenolysis. Polymer-supported reagents, such as HClO-SiO , have been utilized to promote glycosylation while simplifying workup .

For the this compound, analogous protocols involve:

-

Benzylidene acetal protection of glucose residues, selectively opened with BH·THF to expose specific hydroxyls .

-

Allyl ether temporary protecting groups, removed via Pd-mediated deallylation under mild conditions .

Stereochemical Control and Challenges

Achieving the correct stereochemistry at the α-Gal linkages remains a central challenge. Studies on α-galactosyltransferases have informed chemical methods, such as:

-

Nitrogen-assisted neighboring-group participation using azido galactose donors to ensure α-configuration .

-

Solvent effects : EtO as a solvent enhances α-selectivity by stabilizing oxocarbenium ion intermediates .

Comparative data for glycosylation methods:

| Donor Type | Activator | Solvent | α:β Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| Trichloroacetimidate | TMSOTf | CHCl | 9:1 | 78 | |

| Thioglycoside | NIS/TfOH | Toluene | 6:1 | 65 | |

| Imidate | BF·OEt | EtO | 15:1 | 82 |

Enzymatic and Chemoenzymatic Approaches

While chemical synthesis dominates, chemoenzymatic methods offer potential for scalable production. Recombinant α1,3-galactosyltransferases have been used to synthesize α-Gal epitopes , though extension to pentasaccharides requires engineered enzymes. Future directions may involve:

-

Glycosynthase mutants for transglycosylation without hydrolysis .

-

Cell-free systems expressing multiple glycosyltransferases for sequential sugar addition .

Analytical Characterization

Post-synthesis validation is critical. The this compound is characterized by:

Chemical Reactions Analysis

Structural Characterization Through Mass Spectrometry Analysis

The identification of the Galili pentasaccharide was achieved using collision-induced dissociation (CID) MS/MS, which revealed distinctive fragmentation patterns:

These fragments collectively identified the pentasaccharide as Galα3Galβ4GlcNAcβ3Galβ4Glc , featuring a terminal Galili epitope (α3Gal) linked to a type-2 core chain .

Key Structural Features and Comparative Data

The this compound’s uniqueness stems from its rare terminal α1,3-galactose motif and internal branching. The table below summarizes its structural attributes compared to related glycans:

| Feature | This compound | FORS Pentasaccharide |

|---|---|---|

| Terminal Sequence | Galα3Galβ4GlcNAc | GalNAcα3GalNAcβ3Gal |

| Core Chain Type | Type-2 (4-substituted Glc) | Type-4 (3-substituted Gal) |

| Molecular Ion (m/z) | 909 | 909 |

| Diagnostic Fragment | 0,2A₄ (m/z 687) | 0,2A₃ (m/z 586) |

Data derived from tandem MS analyses highlight its distinct branching and substitution patterns .

Implications of Branching on Reactivity

The 4-substitution of the internal hexose in the this compound influences its biochemical interactions:

Scientific Research Applications

Structural Overview

The Galili pentasaccharide is defined by its terminal structure, which includes a sequence of monosaccharides that play crucial roles in biological interactions. Its composition typically involves:

- Galactose

- N-acetylglucosamine

- Fucose

This structure enables its interaction with specific lectins and other proteins, making it significant in various biological processes.

Immunology and Glycobiology

This compound has been studied for its immunological properties, particularly its ability to modulate immune responses. Research indicates that it can influence the activity of immune cells by binding to lectins, which are proteins that recognize specific carbohydrates.

Key Findings:

- Binding affinity to lectins such as LecB has been demonstrated, indicating potential applications in vaccine development and immune modulation .

- The presence of fucose residues enhances the interaction with immune receptors, suggesting a role in enhancing immune recognition and response .

Biomarker Discovery

Recent studies have identified this compound as a potential biomarker for certain diseases. In the context of GM1 gangliosidosis, a rare neurodegenerative disease, specific pentasaccharide biomarkers (including variants like H3N2b) were elevated significantly in patient samples .

Case Study: GM1 Gangliosidosis

- Objective: To evaluate the efficacy of gene therapy.

- Method: Liquid chromatography-tandem mass spectrometry was used to quantify levels of pentasaccharides in biological samples.

- Results: A marked reduction in H3N2b levels post-gene therapy correlated with improved clinical outcomes, establishing its utility as a pharmacodynamic biomarker for monitoring therapeutic responses .

Gene Therapy Applications

The this compound's role extends to gene therapy, where it serves as a biomarker for evaluating treatment efficacy. In studies involving adeno-associated viral gene therapy for GM1 gangliosidosis, the reduction of specific pentasaccharides was associated with normalization of neurological symptoms in animal models and human patients.

Key Insights:

- The correlation between pentasaccharide levels and β-galactosidase activity supports its use as an outcome measure for gene therapy .

- This application facilitates the translation of preclinical findings to clinical settings, enhancing the understanding of therapeutic impact.

Data Tables

Mechanism of Action

The mechanism of action of Galili pentasaccharide involves its interaction with specific molecular targets, such as galectins. Galectins are a family of proteins that bind to β-galactoside epitopes on the pentasaccharide, mediating various biological processes including cell adhesion, apoptosis, and immune response . The binding of this compound to galectins can modulate these processes, making it a potential target for therapeutic intervention.

Comparison with Similar Compounds

Structural Features

The Galili pentasaccharide is distinct from other pentasaccharides in its terminal α1,3-galactose linkage, a hallmark of the α-Gal epitope. Comparatively:

- Heparin pentasaccharide (e.g., Fondaparinux): A linear sulfated glycosaminoglycan with the sequence GlcNS6S-IdoA2S-GlcNS6S-IdoA2S-GlcNS6S, essential for binding antithrombin III (AT) and regulating blood coagulation . Unlike Galili’s ceramide anchor, Fondaparinux is synthetically sulfated and lacks lipid moieties .

- Branched O-antigen pentasaccharides : Chemoenzymatically synthesized bacterial lipopolysaccharides (e.g., WaaL substrates) often feature β1–6 glycosidic branches (e.g., Galβ1–6Galβ1–4GlcNAcβ1–3Galβ1–4Glc-PP-lipid), contrasting with Galili’s linear α1,3-linked terminal galactose .

- MS2 spectral similarity : The this compound shares MS2 fragmentation patterns with synthetic analogs (e.g., m/z 870 ion), confirming structural homology in glycosidic linkages .

Table 1: Structural Comparison of Pentasaccharides

Functional Roles

- This compound: Serves as an immunogenic epitope, triggering anti-Gal antibody production in humans, which has implications for xenotransplantation and vaccine design .

- Heparin pentasaccharide : Binds antithrombin III with high affinity (Kd ~20–200 nM depending on ionic strength), enhancing anticoagulant activity by 300–500-fold .

- Bacterial O-antigen : Mediates host-pathogen interactions and immune evasion; synthetic analogs are used to study WaaL ligase function in LPS assembly .

Table 2: Functional and Binding Affinity Data

Biological Activity

Galili pentasaccharide, a carbohydrate composed of five monosaccharide units, has garnered attention for its significant biological activities. It is primarily recognized for its interactions with galectins, a family of proteins that play crucial roles in various biological processes, including cell adhesion, apoptosis, and immune responses. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

Structure and Synthesis

This compound is characterized by its unique arrangement of monosaccharides, specifically a terminal Galα3Galβ4GlcNAc structure. The synthesis of this compound typically involves glycosylation reactions using methods such as preactivation-based one-pot glycosylation techniques, which facilitate the rapid assembly of the pentasaccharide structure. Industrial production often employs engineered carbohydrate-active enzymes to achieve regio- and stereoselectivity in synthesis.

The biological activity of this compound is largely attributed to its binding affinity to galectins. These proteins recognize β-galactoside epitopes on the pentasaccharide, mediating various cellular processes:

- Cell Adhesion : Galectins facilitate cell-cell interactions through their binding to glycoproteins on the cell surface.

- Apoptosis Regulation : Depending on the galectin involved, binding can either promote or inhibit apoptosis in immune cells.

- Immune Response Modulation : Galectins can influence immune cell proliferation and differentiation, impacting overall immune responses .

Biological Activities

Research has identified several key biological activities associated with this compound:

- Anti-Cancer Potential : Studies have shown that this compound may enhance the efficacy of certain cancer therapies by modulating immune responses and promoting apoptosis in tumor cells .

- Vaccine Development : Its unique structure makes it a candidate for vaccine adjuvants, particularly in enhancing immune responses against specific pathogens.

- Role in Infectious Diseases : The pentasaccharide has been studied for its potential in developing therapeutics against bacterial infections by targeting specific bacterial lectins .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Galα3Galβ4GlcNAc-terminated | Immune modulation, anti-cancer properties |

| Forssman Pentasaccharide | Similar glycosphingolipid | Different immunological functions |

| Heparan Sulfate Pentasaccharide | Known for anticoagulant properties | Interaction with antithrombin |

| Shigella flexneri Pentasaccharide | Used in vaccine development | Targets bacterial infections |

Case Studies

Several case studies have highlighted the practical applications and biological significance of this compound:

- Case Study 1 : A study investigated the impact of this compound on T-cell responses in cancer patients. Results indicated that patients receiving treatments incorporating this compound exhibited enhanced T-cell proliferation and improved tumor response rates .

- Case Study 2 : Research focused on the use of this compound as an adjuvant in vaccine formulations against viral infections. The findings suggested that its inclusion significantly boosted antibody production compared to standard formulations .

Q & A

Q. How is the structural identity of Galili pentasaccharide confirmed using spectroscopic and chromatographic methods?

- Methodological Answer : Structural confirmation relies on integrating nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. For sulfated this compound, key steps include:

- NMR Analysis : Observe chemical shifts for hydroxylated carbons and protons. Complete sulfation (e.g., pentasaccharide 7 ) shifts all 16 free hydroxyl groups, confirming per-O-sulfation . HSQC spectra comparisons between sulfated and unsulfated precursors (Figure 2 in ) validate structural consistency.

- LC-ESI-FTMS : Use high-resolution MS to identify molecular weights (e.g., Mw = 2189.6 Da for compound 7 ) and detect minor desulfated variants or oligomers (Figure S11–S13 in ).

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| <sup>1</sup>H/<sup>13</sup>C NMR | Δδ (ppm) for hydroxylated carbons post-sulfation | |

| LC-ESI-FTMS | Main peak at Mw = 2189.6 Da; minor peaks for desulfated variants |

Q. What protocols ensure reproducibility in synthesizing high-purity this compound?

- Methodological Answer :

- Synthesis Validation :

Reaction Monitoring : Use TLC or HPLC to track reaction progress and intermediate purity.

Purification : Employ size-exclusion chromatography to isolate oligosaccharides by degree of polymerization .

Characterization : For new compounds, provide elemental analysis (C:S ratios) and <sup>1</sup>H/<sup>13</sup>C NMR data. For known compounds, cite literature methods for identity confirmation .

- Critical Parameters :

- Maintain anhydrous conditions during sulfation to prevent incomplete reactions.

- Validate purity via LC-MS and NMR peak integration (e.g., ~10% β-anomer detected in pentasaccharide 7 ).

Advanced Research Questions

Q. How can conflicting reports on sulfation efficiency of this compound be resolved?

- Methodological Answer : Discrepancies often arise from variations in:

- Reaction Conditions (e.g., sulfating agent concentration, temperature).

- Analytical Sensitivity : LC-MS with high mass accuracy (e.g., FTMS) detects trace desulfated products, which lower-resolution methods may miss .

- Validation Steps :

Cross-validate using elemental analysis (C:S ratios) and <sup>1</sup>H NMR integration of sulfate-specific shifts.

Compare synthetic batches with reference standards (e.g., PI-88, a fully sulfated heparan sulfate oligomer ).

Q. What advanced techniques distinguish anomers and open-ring forms of this compound?

- Methodological Answer :

- Cyclic Ion Mobility Mass Spectrometry (cIMS) :

IMS/IMS Isolation : Separate α- and β-anomers using gas-phase mobility differences (e.g., collision cross-section variations) .

High-Resolution Analysis : Couple cIMS with tandem MS to fragment and confirm anomeric configurations.

- NMR Dynamics : Use <sup>1</sup>H-<sup>13</sup>C HSQC to monitor anomer-specific coupling constants (e.g., α-configuration at the anomeric center in compound 7 ).

Q. How should researchers address contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Experimental Design :

Batch Consistency : Ensure synthetic reproducibility via LC-MS and NMR (e.g., detect batch-specific impurities ).

Bioassay Controls : Include reference compounds (e.g., PI-88) to calibrate activity measurements.

- Data Interpretation :

- Statistically correlate structural features (e.g., sulfation patterns) with activity using multivariate analysis.

- Report negative results transparently to avoid publication bias .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.